Gallium(III) oxide

説明

Gallium(III) oxide, also known as gallium trioxide or gallium sesquioxide, is an inorganic compound with the chemical formula Ga₂O₃. It is a white crystalline powder that is insoluble in water but soluble in most acids. This compound is an ultra-wide-bandgap semiconductor with a bandgap of 4.7–4.9 eV, making it a promising material for applications in power electronics, phosphors, and gas sensing .

準備方法

Gallium(III) oxide can be synthesized through various methods:

化学反応の分析

Formation Reactions

Ga₂O₃ is primarily synthesized through oxidation of gallium metal or thermal decomposition of gallium salts.

Oxidation of Gallium Metal

The reaction with oxygen at elevated temperatures yields Ga₂O₃:

This reaction occurs during combustion or thermal oxidation, forming a protective oxide layer on gallium surfaces .

Thermal Decomposition

Ga₂O₃ can be prepared by heating gallium salts (e.g., gallium nitrate):

This method is critical for producing high-purity Ga₂O₃ for semiconductor applications .

Acidic Reactions

Ga₂O₃ reacts with strong acids like HCl to form gallium trichloride:

This reaction is used to dissolve Ga₂O₃ in acidic environments .

Basic Reactions

In alkaline conditions, Ga₂O₃ dissolves to form gallate ions:

This property is exploited in wet chemical synthesis routes for Ga₂O₃ nanomaterials .

Hydrogen Reduction

Ga₂O₃ can be reduced to gallium suboxide (Ga₂O) under hydrogen:

This reaction is reversible and temperature-dependent .

Metal Reduction

Heating with magnesium yields metallic gallium:

This reaction is highly exothermic and used in metallothermic processes .

Gallium Arsenide Formation

Heating Ga₂O₃ with hydrogen and arsenic vapor produces gallium arsenide:

This method is foundational for semiconductor manufacturing .

Spinels and Alkali Gallates

Ga₂O₃ reacts with metal oxides (e.g., MgO, ZnO) to form spinels:

It also reacts with alkali metal oxides to form gallates:

These compounds are used in catalysis and optical materials .

Structural Polymorphism and Phase Stability

Ga₂O₃ exists in multiple polymorphs (α-, β-, γ-, δ-, ε-), each with distinct stability and reactivity.

| Polymorph | Stability Range (°C) | Synthesis Method | Key Applications |

|---|---|---|---|

| β-Ga₂O₃ | High (most stable) | Thermal decomposition | Power electronics, UV detectors |

| γ-Ga₂O₃ | Moderate | Rapid heating of hydroxide gel | Nanowire synthesis, catalysis |

| α-Ga₂O₃ | Low | Calcination of α-GaOOH | Thin films, sensors |

The β-phase is preferred for electronic applications due to its wide bandgap (4.7–4.9 eV) and radiation hardness .

Photocatalytic Degradation

Ga₂O₃ exhibits photocatalytic activity in dye degradation, particularly when doped with Fe ions or combined with GaN .

Acid Catalysis

The surface of Ga₂O₃ contains Lewis acid sites, enabling catalytic reactions such as epoxidation of alkenes .

Reaction Conditions and Kinetics

Key reaction parameters include:

-

Temperature : Reduction reactions typically occur above 400°C .

-

Ambient : Acidic/basic conditions dictate dissolution behavior .

-

Pressure : Spinels form under high-temperature solid-state reactions .

Industrial and Research Significance

Ga₂O₃’s reactivity underpins its use in:

科学的研究の応用

Semiconductors and Power Electronics

Wide Bandgap Semiconductor

Gallium oxide is recognized as a promising wide bandgap semiconductor with a bandgap of approximately 4.8 eV. This property enables its use in high-power and high-frequency electronic devices. The β-Ga₂O₃ polymorph is particularly favored for power electronics, including:

- Power Diodes : Ga₂O₃ diodes exhibit high breakdown voltages and low leakage currents, making them suitable for power conversion applications.

- Field-Effect Transistors (FETs) : The first single-crystal Ga₂O₃ FETs were developed in 2012, showcasing their potential in efficient power management systems .

Table 1: Properties of Gallium Oxide in Power Electronics

| Property | Value |

|---|---|

| Bandgap | 4.8 eV |

| Breakdown Field | 8 MV/cm |

| Electron Mobility | ~200 cm²/V·s |

| Thermal Conductivity | ~0.3 W/m·K |

Optoelectronics

UV Photodetectors

Ga₂O₃'s high bandgap allows it to be effective in ultraviolet (UV) photodetectors. Research indicates that devices based on Ga₂O₃ can detect UV light with high sensitivity, making them valuable in environmental monitoring and safety applications .

Light Emitting Devices (LEDs)

Gallium oxide is also explored for use in LEDs, particularly for deep UV applications. Its ability to emit light at shorter wavelengths positions it as a candidate for advanced lighting technologies .

Gas Sensors

Gallium oxide exhibits excellent gas sensing properties due to its sensitivity to changes in the environment, particularly with gases like carbon monoxide (CO) and hydrogen (H₂). The presence of oxygen vacancies enhances its performance as a gas sensor:

- Carbon Monoxide Sensors : Ga₂O₃-based sensors can detect CO at low concentrations, making them suitable for air quality monitoring.

- Hydrogen Sensors : These sensors leverage the change in resistance of Ga₂O₃ when exposed to hydrogen, allowing for real-time detection .

Catalysis

Ga₂O₃ has been investigated for catalytic applications due to its ability to facilitate various chemical reactions. It has shown promise as a catalyst support material in processes such as:

- Oxidation Reactions : Its unique surface properties enhance the catalytic activity for oxidation reactions.

- Photocatalysis : Ga₂O₃ can be used in photocatalytic applications to degrade pollutants under UV light exposure .

Biomedical Applications

Emerging research highlights the potential of Ga₂O₃ in biomedical fields:

- Drug Delivery Systems : Its biocompatibility makes it an attractive candidate for drug delivery applications.

- Antimicrobial Properties : Studies have shown that Ga₂O₃ exhibits antimicrobial activity, suggesting potential uses in medical devices .

Case Study 1: Gallium Oxide-Based Power Transistors

In a study published by the National Institute of Information and Communications Technology, researchers demonstrated the efficacy of β-Ga₂O₃ transistors in power conversion applications, achieving efficiencies that surpass traditional silicon-based devices. This advancement indicates a significant step towards more efficient power electronics .

Case Study 2: Gas Sensing Applications

A recent investigation into Ga₂O₃ gas sensors revealed their capability to detect CO at concentrations as low as parts per million (ppm). The sensors exhibited rapid response times and high selectivity, making them suitable for environmental monitoring systems .

作用機序

The mechanism by which gallium(III) oxide exerts its effects varies depending on the application:

Semiconductor Devices: In power electronics, this compound’s wide bandgap and high breakdown electric field allow it to handle high voltages and temperatures, making it suitable for high-power devices.

Biomedical Applications: This compound can promote apoptosis by consuming intracellular iron, enhancing reactive oxygen species production, and activating apoptotic pathways.

類似化合物との比較

Gallium(III) oxide is compared with other wide-bandgap semiconductors such as gallium nitride (GaN) and silicon carbide (SiC):

Thermal Conductivity: This compound has lower thermal conductivity compared to gallium nitride and silicon carbide, which can be a limitation in certain applications.

Similar compounds include gallium nitride, silicon carbide, and aluminum oxide.

生物活性

Gallium(III) oxide (Ga2O3) is an inorganic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial applications and potential therapeutic effects in various diseases. This article explores the biological activity of Ga2O3, focusing on its antimicrobial properties, toxicity, and potential applications in medicine.

Antimicrobial Properties

Mechanism of Action

Gallium ions (Ga3+) exhibit antimicrobial activity primarily by mimicking iron in biological systems. The ionic radius of Ga3+ is similar to that of Fe3+, allowing Ga3+ to displace iron in biochemical pathways. This substitution disrupts essential processes such as DNA synthesis and respiration, leading to bacterial cell death. Unlike iron, gallium does not participate in redox reactions, which further contributes to its unique antibacterial properties .

Research Findings

- In Vitro Studies : Research has demonstrated that gallium compounds, including gallium nitrate and gallium maltolate, significantly inhibit bacterial growth. For instance, studies showed that gallium nitrate can effectively disrupt biofilm formation by limiting iron availability .

- Polysaccharide Complexes : Recent studies have explored the use of gallium-polysaccharide complexes as antibacterial agents. These complexes have shown promising results against various bacteria without exhibiting cytotoxic effects on human cells, indicating their potential for therapeutic applications .

- Case Study : A study involving the application of this compound nanoparticles demonstrated effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, suggesting a lower likelihood of developing resistance .

Toxicity Profile

Despite its beneficial properties, the toxicity of this compound has been a concern in research:

- Inhalation Toxicity : A study conducted on F344 rats exposed to Ga2O3 particles revealed significant pulmonary toxicity. Following a 4-week exposure period, rats exhibited elevated levels of lactate dehydrogenase and other inflammatory markers in bronchoalveolar lavage fluid, indicating lung injury . Histopathological examinations showed progression from alveolar proteinosis to severe lung lesions over time.

- Long-term Effects : The study also noted persistent impairment in lung clearance mechanisms even six months post-exposure, highlighting the long-term health risks associated with inhalation of Ga2O3 particles .

- Comparative Toxicology : A review comparing the toxicological profiles of Ga2O3 with gallium arsenide (GaAs) and indium oxide (In2O3) indicated that while Ga2O3 exhibits low acute toxicity, subchronic exposure can lead to significant pulmonary and hematological effects . Notably, the effects on male fertility were observed at higher concentrations.

Potential Medical Applications

The unique properties of this compound suggest several potential applications in medicine:

- Cancer Therapy : Due to its ability to inhibit cellular processes by mimicking iron, Ga2O3 is being investigated for its potential use in cancer treatment. Its selective toxicity towards cancer cells could provide a novel therapeutic avenue .

- Radiation Detection : Recent advancements have highlighted the use of Ga2O3 in radiation detectors due to its high radiation hardness and fast response time. This application could enhance safety measures in medical imaging and security systems .

- Antimicrobial Coatings : The incorporation of Ga2O3 into coatings for medical devices may reduce infection rates due to its antimicrobial properties while minimizing the risk of resistance development .

Summary Table of Biological Activities

| Property | Findings |

|---|---|

| Antimicrobial Activity | Effective against Staphylococcus aureus, E. coli |

| Mechanism | Displaces Fe3+, disrupts DNA synthesis |

| Toxicity | Pulmonary inflammation; long-term lung damage |

| Medical Applications | Cancer therapy; radiation detectors; coatings |

特性

IUPAC Name |

oxo(oxogallanyloxy)gallane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ga.3O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQVBEXLDFYHSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

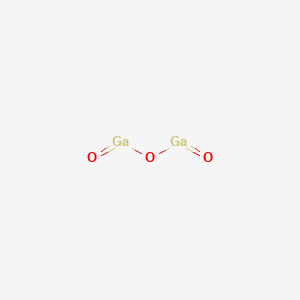

Canonical SMILES |

O=[Ga]O[Ga]=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ga2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9031359 | |

| Record name | Gallium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9031359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12024-21-4 | |

| Record name | Gallium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9031359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。